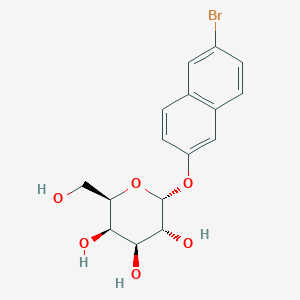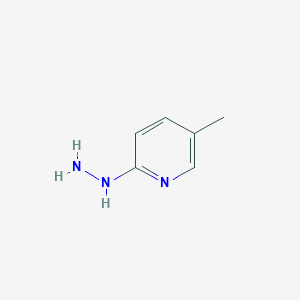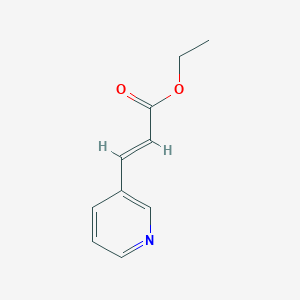
(E)-ethyl 3-(pyridin-3-yl)acrylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions that are chemoselective, allowing for the efficient creation of a library of polysubstituted pyrroles and tetrahydropyridines under solvent- and catalyst-free conditions using the grinding method. This approach is highlighted by the selective formation of pyrrole or tetrahydropyridines based on the substitution of the N-aryl of ethyl (E)-3-(4-arylamino) acrylates, indicating a versatile methodology for synthesizing compounds like "(E)-ethyl 3-(pyridin-3-yl)acrylate" (Dhinakaran, Padmini, & Bhuvanesh, 2016).
Molecular Structure Analysis
A detailed analysis of the molecular structure, utilizing spectroscopic techniques and theoretical approaches such as DFT and QTAIM, reveals insights into the compound's stability, electronic properties, and intermolecular interactions. These studies are crucial for understanding the reactivity and potential applications of the compound in further chemical syntheses and material science applications.
Chemical Reactions and Properties
The compound exhibits a strong electrophilic nature as evidenced by its global electrophilicity index. It participates in various chemical reactions, including domino Knoevenagel condensation and Michael addition, followed by intramolecular cyclization. These reactions demonstrate the compound's versatility in forming complex structures and its potential as a precursor in organic synthesis (Singh et al., 2013).
Applications De Recherche Scientifique
Chemoselective Synthesis of Polysubstituted Pyrroles and Tetrahydropyridines : Ethyl (E)-3-(pyridin-3-yl)acrylate is used in the chemoselective synthesis of polysubstituted pyrroles and tetrahydropyridines through one-pot, multicomponent reactions under solvent- and catalyst-free conditions using the grinding method (Dhinakaran, Padmini, & Bhuvanesh, 2016).
Formation of Pyridine Rings and Functionalized Naphthoquinolines : It is also used for forming 4-dialkylamino-2-chlorinated pyridine rings and 2-functionalized 4-dialkylamino- or 4-alkylaminonaphtho[2,3-h]quinoline-7,12-diones (Barabanov, Fedenok, & Shvartsberg, 1998).
Synthesis of Novel Polyfunctional Pyrazolyl-Substituted and Pyrazolofused Pyridines : Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate is employed for the facile one-pot synthesis of these compounds (Latif, Rady, & Döupp, 2003).
Development of Ethyl 1-oxo-1,2dihydro-pyrimido[1,6a]benzimidazoles : Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate is used for a mild, efficient solvent-free preparation of these compounds (Meziane, Rahmouni, Bazureau, & Hamelin, 1998).
Anticancer Activity : The E, E isomers of this compound display higher quantum efficiency and longer fluorescent lifetime, showing eminent anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).
Synthesis of Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl Compounds : (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate is used for this purpose (Gomha & Farghaly, 2011).
Reactions with Glutathione and Protein : Ethyl acrylate reacts with glutathione and protein to form 3-(glutathion-S-yl)ethylpropionate and covalently bound protein adducts, respectively (Potter & Tran, 1992).
Crystal Structure Analysis : The crystal structure of poly(E)-3-(3-(carboxymethoxy)phenyl)acrylic acid shows helical chains connected to Co metal (Zhao, Li, Kang, & Wen, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl (E)-3-pyridin-3-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQSBWGIODYPE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905036 | |
| Record name | Ethyl-3-pyridine acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(pyridin-3-yl)acrylate | |
CAS RN |
28447-17-8 | |
| Record name | Ethyl-3-pyridine acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



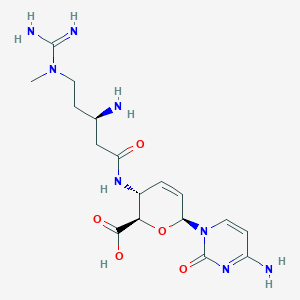
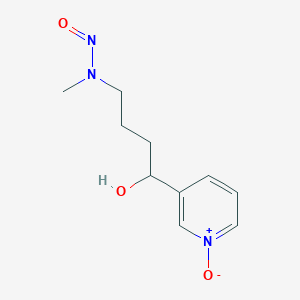

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)

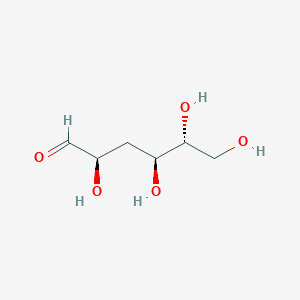

![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)
![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)



